molecular formula C11H15F3N2O B2744721 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856023-12-5

1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Katalognummer B2744721
CAS-Nummer: 1856023-12-5
Molekulargewicht: 248.249
InChI-Schlüssel: LKYGNAGBKWAFTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company, and has since been the subject of numerous scientific studies.

Wirkmechanismus

1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole works by blocking the activity of the cannabinoid receptor CB1, which is found in the brain and other organs. This receptor plays a key role in regulating appetite, metabolism, and addiction, and is activated by the endocannabinoid system. By blocking CB1, this compound reduces the activity of this system, leading to decreased food intake and weight loss.
Biochemical and Physiological Effects:
In addition to its effects on appetite and weight, this compound has been shown to have other biochemical and physiological effects. It has been reported to reduce inflammation, improve insulin sensitivity, and decrease liver fat accumulation in animal models. It has also been investigated for its potential neuroprotective effects in conditions such as Alzheimer's disease and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several advantages for laboratory experiments. It is a potent and selective CB1 antagonist, meaning that it can be used to specifically target this receptor without affecting other systems. It is also relatively stable and easy to handle, making it a useful tool for studying the endocannabinoid system. However, there are also limitations to its use, including its high cost and the potential for off-target effects.

Zukünftige Richtungen

There are many potential future directions for research on 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. Some possible areas of investigation include:
- Further studies on its effects on metabolism and insulin sensitivity, with potential applications in the treatment of diabetes and other metabolic disorders.
- Investigations into its potential neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Studies on its potential role in the treatment of addiction, particularly nicotine and alcohol dependence.
- Investigations into the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
- Further research on the safety and potential side effects of this compound, particularly with long-term use.

Synthesemethoden

The synthesis of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves several steps, including the reaction of 1-cyclopentyl-3-chloropropylamine with 2,2,2-trifluoroethanol to form the intermediate compound, which is then reacted with 1H-pyrazole to yield the final product. The synthesis process is complex and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction. It has been shown to reduce food intake and body weight in animal models, and has also been investigated as a potential treatment for nicotine and alcohol dependence.

Eigenschaften

IUPAC Name

1-cyclopentyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c12-11(13,14)8-17-7-9-5-6-16(15-9)10-3-1-2-4-10/h5-6,10H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYGNAGBKWAFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.